(6R)-mefox

Description

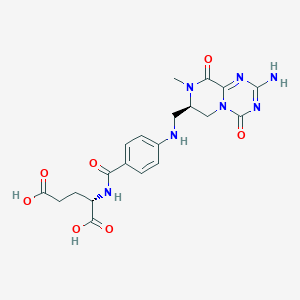

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[4-[[(7R)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1,3,5]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7/c1-26-12(9-27-15(17(26)31)24-19(21)25-20(27)34)8-22-11-4-2-10(3-5-11)16(30)23-13(18(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,23,30)(H,28,29)(H,32,33)(H2,21,25,34)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFIMZPFBSYESNQ-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CN2C(=NC(=NC2=O)N)C1=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305206-68-0 | |

| Record name | Mefox, (6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2305206680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEFOX, (6R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I206TXE598 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Formation and Degradation Dynamics of the Chemical Compound

Mechanistic Elucidation of (6R)-Mefox Formation from 5-Methyltetrahydrofolate

This compound is primarily formed through the oxidation of 5-methyltetrahydrofolate. researchgate.net This oxidative degradation can proceed via a radical-mediated mechanism. The process involves the cleavage of the C9–N10 bond of 5-methyltetrahydrofolate, leading to the formation of the characteristic pyrazino-s-triazine structure of Mefox (B608964). Mild and prolonged oxidative degradation specifically leads to the formation of the pyrazino-s-triazine derivative of 4α-hydroxy-5-methylTHF, known as MeFox. researchgate.net

Oxidative Degradation Pathways and Byproducts

Oxidative degradation is a major pathway for the breakdown of 5-methyltetrahydrofolate. researchgate.netresearchgate.net In the absence of reducing agents, 4α-hydroxy-5-methyltetrahydrofolate, an initial oxidation product, can undergo structural rearrangement to form the pyrazino-s-triazine derivative, MeFox. researchgate.net Studies on the photodegradation of 5-methyltetrahydrofolate have also identified 5-methyldihydrofolate (B1666344) as an initial product upon exposure to UVB, with further irradiation yielding p-aminobenzoyl-L-glutamic acid. ous-research.no This suggests a multi-step degradation process involving intermediate compounds. Other breakdown and oxidation products of L-5-MTHF that lack folate activity include 4-aminobenzoylglutamic acid and 5-methyltetrahydropteroic acid. foodstandards.gov.aufao.org

Influence of Ambient and Controlled Environmental Factors on Formation

Environmental factors significantly impact the formation of this compound by affecting the stability of its precursor, 5-methyltetrahydrofolate. Temperature, oxygen, and light are critical factors influencing 5-MTHF stability. researchgate.netresearchgate.net

Temperature: Elevated temperatures accelerate the degradation of 5-methyltetrahydrofolate and the subsequent increase in MeFox concentrations. nih.govresearchgate.net Studies in human serum showed a significant increase in MeFox at 24 hours when stored at room temperature, with a more pronounced increase at 37°C. nih.gov Conversely, lower temperatures generally improve folate stability. nih.govrsc.org

Oxygen: The presence of oxygen is a primary factor driving the oxidative degradation of 5-methyltetrahydrofolate. researchgate.netresearchgate.net Studies have confirmed the high susceptibility of 5-MTHF to degradation in the presence of oxygen. researchgate.net

Light: Folates, including 5-methyltetrahydrofolate, are sensitive to light degradation. researchgate.netqut.edu.au While UVB radiation can degrade 5-MTHF in vitro, its penetration to dermal circulation in vivo is limited. qut.edu.au UVA radiation, which penetrates deeper, is generally less effective at directly degrading 5-MTHF but can contribute to degradation indirectly through the generation of reactive oxygen species. ous-research.noqut.edu.au

pH: The pH of the surrounding medium can also influence folate stability and degradation kinetics. researchgate.netresearchgate.net

Research findings demonstrate the impact of these factors on MeFox formation:

| Condition | Observation | Source |

| Serum at room temperature (24h) | Significant increase in MeFox (0.83–2.56 nmol/L) | nih.gov |

| Serum at 37°C (24h) | Significant increase in MeFox (4.57–16.3 nmol/L, depending on pool) | nih.gov |

| Whole blood at 32°C (≤3 days) | Significant increase in MeFox (346–415%, 7.17–8.63 nmol/L) | nih.gov |

| Serum at 11°C (7–14 days) | Significant increase in MeFox (88–320%, 1.82–6.62 nmol/L) | nih.gov |

| Dried blood microsamples at room temp (RT) | Decreased stability of 5-MTHF and increased MeFox over time (>3 days) | rsc.org |

| Dried blood microsamples at 37°C | More pronounced decrease in 5-MTHF stability and increase in MeFox over time | rsc.org |

Note: The values presented in the table are based on specific experimental conditions and may vary depending on the matrix and methodology used.

Enzymatic and Non-Enzymatic Transformation Pathways in Research Systems

While non-enzymatic oxidation is a significant route for this compound formation, enzymatic pathways have also been identified, particularly in plants. Conserved Tetrahydrofolate Metabolism (CTM) proteins in plants, such as ZmCTM in maize and OsCTM in rice, catalyze the conversion of 5-methyltetrahydrofolate to MeFox. researchgate.net This enzymatic activity contributes to MeFox accumulation in plant tissues and can act as a metabolic sink, limiting bioavailable folate. Research in yeast cultivation has also shown the presence of MeFox polyglutamates, suggesting potential enzymatic or non-enzymatic transformation pathways within these systems. frontiersin.org

In research systems, the controlled oxidation of 5-methyltetrahydrofolate can be achieved using oxidants like hydrogen peroxide in buffer solutions. This method allows for the study of the chemical transformation under defined conditions.

Stability Profiling of Folate Vitamers Leading to this compound Accumulation

The accumulation of this compound is a direct consequence of the degradation of labile folate vitamers, primarily 5-methyltetrahydrofolate. foodstandards.gov.aunih.gov Reduced folates are generally susceptible to oxidative degradation, making their stability a critical factor in maintaining folate levels. nih.govresearchgate.net

Impact of Time and Temperature on Folate Integrity

Time and temperature are major determinants of folate integrity and the resulting accumulation of this compound. Studies on serum and dried blood microsamples consistently show that prolonged storage and elevated temperatures lead to a decrease in 5-methyltetrahydrofolate concentrations and a corresponding increase in MeFox. nih.govrsc.org

Data from serum stability studies illustrate this impact:

| Sample Type | Storage Temperature | Storage Duration | Change in 5-MTHF | Change in MeFox | Source |

| Serum | Room Temperature | 24 hours | Decrease | Increase | nih.gov |

| Serum | 37°C | 24 hours | Significant Decrease (~30%) | Significant Increase | nih.gov |

| Whole Blood | 32°C | ≤3 days | Significant Decrease (36–62%) | Significant Increase (346–415%) | nih.gov |

| Serum | 11°C | 7–14 days | Significant Decrease (8.4–29%) | Significant Increase (88–320%) | nih.gov |

| Serum | −20°C | ≤12 months | Significant Decrease | Molar loss exceeded gain | nih.gov |

Note: The magnitude of change can vary depending on the initial folate concentration and specific experimental conditions.

Studies on dried blood microsamples also highlight the time and temperature dependency of folate stability, with acceptable stability for most folates observed only for limited durations at room temperature and significantly reduced stability at 37°C. rsc.org Long-term storage of serum samples at -20°C has also been shown to result in folate instability, with storage at -70°C being necessary for reliable results over longer periods. ugent.be

Role of Reducing Agents and Antioxidants in Preventing Formation

Reducing agents and antioxidants play a crucial role in preventing the oxidative degradation of 5-methyltetrahydrofolate and thus limiting the formation of this compound. researchgate.netresearchgate.netuspharmacist.com Antioxidants function by slowing down oxidation reactions, often by acting as reducing agents themselves and being oxidized in the process. uspharmacist.combbc.co.uk

The presence of antioxidants like ascorbic acid (Vitamin C) and vitamin E has been shown to protect 5-methyltetrahydrofolate from degradation in various systems, including egg yolk and model food systems. researchgate.netresearchgate.netmdpi.com Ascorbic acid, a common reducing agent, can enhance the stability of folates during processing and storage. researchgate.netmdpi.com However, the effectiveness of antioxidants can be concentration-dependent, and in some cases, high concentrations or the presence of metal ions can lead to pro-oxidant effects. nih.govwikipedia.org

Studies have demonstrated the stabilizing effect of reducing agents:

Adding ascorbic acid to simulated digestion juice significantly increased the recovery of 5-methyltetrahydrofolate by stabilizing it. mdpi.com

The stability of 5-methyltetrahydrofolic acid in aqueous solutions heated at various temperatures was increased in the presence of ascorbate (B8700270) and a nitrogen atmosphere. researchgate.net

Pretreatment of dried blood microsamples with dithiothreitol (B142953) (DTT) and butylated hydroxytoluene (BHT), both reducing agents/antioxidants, showed some improvement in folate stability at room temperature, although this effect was limited at higher temperatures. rsc.org

Metal-chelating antioxidants can also contribute to preventing oxidative damage by inhibiting the catalytic production of free radicals by transition metals like iron and copper. wikipedia.orgnih.gov

Advanced Analytical Methodologies for the Detection and Quantification of 6r Mefox

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Applications

HPLC-MS/MS provides a robust platform for the analysis of (6R)-Mefox in complex biological samples such as serum. nih.govcdc.gov This technology combines the powerful separation capabilities of high-performance liquid chromatography with the highly sensitive and selective detection of tandem mass spectrometry.

The development of a reliable HPLC-MS/MS assay for this compound involves optimizing chromatographic conditions and mass spectrometric parameters to achieve maximum sensitivity and specificity. Research has led to validated routine isotope-dilution LC-MS/MS procedures for measuring key folate forms, including this compound, in serum. nih.govcdc.gov

Validation of these assays demonstrates their suitability for accurate quantification. Key performance characteristics for this compound analysis have been established, showing good sensitivity, selectivity, and low imprecision. nih.govresearchgate.net For instance, a unique mass transition of mass-to-charge ratio (m/z) 474→284 is utilized for the specific detection of this compound. nih.govresearchgate.net Validation studies report a limit of detection (LOD) of 0.34 nmol/L and a coefficient of variation (CV) of 5.1% at a concentration of 2.9 nmol/L, indicating high precision. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Mass Transition (m/z) | 474→284 | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.34 nmol/L | nih.govresearchgate.net |

| Mean Spiking Recovery | 94% ± 10% | nih.govresearchgate.net |

| Imprecision (CV) | 5.1% at 2.9 nmol/L | nih.govresearchgate.net |

A significant challenge in the analysis of this compound is its isobaric nature with 5-formyltetrahydrofolate (5-formylTHF), a biologically active folate vitamer. nih.govnih.govresearchgate.netcdc.gov Both compounds have the same molecular weight and can produce the same parent and product ions in the mass spectrometer, leading to coelution and potential misidentification if not properly separated. nih.govresearchgate.netcdc.gov

To overcome this interference, analytical methods have been developed to separate this compound from 5-formylTHF. Two primary approaches have proven effective:

Chromatographic Separation: This method involves modifying the HPLC conditions, such as using an adapted isocratic elution, to physically separate the two compounds before they enter the mass spectrometer. nih.gov

Mass Separation: This approach utilizes unique mass transitions for each compound. While both are monitored from the parent ion m/z 474, a specific product ion is selected for each: m/z 284 for this compound and m/z 299 for 5-formylTHF. nih.govresearchgate.net This allows the mass spectrometer to differentiate between the two isobars even if they are not chromatographically resolved. nih.gov

The successful separation of these isobaric compounds is essential for the correct quantitation of folate forms in serum and to avoid biasing total folate measurements. nih.govnih.govcdc.gov

Isotope dilution mass spectrometry is a powerful technique used to enhance the precision and accuracy of quantification. nih.govnih.gov This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, ¹³C₅-labeled this compound—to the sample as an internal standard. nih.govnih.gov

This labeled internal standard is chemically identical to the endogenous this compound and behaves similarly during sample preparation, chromatography, and ionization. nih.gov By measuring the ratio of the signal from the natural analyte to the signal from the isotope-labeled standard, variations that may occur during the analytical process can be effectively corrected. This approach minimizes the impact of matrix effects and sample loss, leading to highly accurate and reproducible results. nih.gov The use of isotope-dilution LC-MS/MS has become a routine and validated procedure for the measurement of key folate forms in serum. nih.govcdc.gov

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High-Throughput Analysis

Ultra Performance Liquid Chromatography (UPLC), often used interchangeably with Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. It utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for separations to be performed at higher pressures and flow rates. The result is a dramatic increase in resolution, sensitivity, and, most notably, speed.

For the analysis of this compound and other folate vitamers, UPLC-MS/MS is particularly advantageous in large-scale population biomonitoring studies where a high throughput of samples is required. nih.gov UPLC systems can significantly shorten analytical run times; for example, methods for measuring multiple folate vitamers have been developed with run times as short as 3.5 minutes. nih.gov This efficiency is achieved without compromising the quality of the analysis, as UPLC-MS/MS methods maintain excellent linearity, precision, and accuracy. nih.govmurdoch.edu.au The short analysis time makes the technique suitable for high-throughput targeted analysis in clinical and epidemiological settings. murdoch.edu.au

Optimization of Sample Preparation Techniques for this compound Analysis

The goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. For folate analysis, this is a critical step due to the low endogenous concentrations of vitamers and their susceptibility to degradation.

In biological systems, folates primarily exist as polyglutamates, which have a chain of glutamate (B1630785) residues attached. For accurate analysis by LC-MS/MS, these polyglutamate forms must be converted to their corresponding monoglutamate forms. This is accomplished through enzymatic hydrolysis, a crucial sample preparation step that uses an enzyme, typically a conjugase (or pteroylpolyglutamate hydrolase), to cleave the excess glutamate residues. hubspotusercontent-na1.netnih.gov

While this compound is an oxidation product of 5-methyltetrahydrofolate (a monoglutamate), its analysis is typically performed as part of a broader panel of folate vitamers. Therefore, samples undergo this deconjugation protocol to ensure all folate forms are measured consistently as monoglutamates. The optimization of this enzymatic step is vital for reliable results and requires careful consideration of factors such as enzyme source, buffer conditions, incubation time, and temperature to ensure complete hydrolysis without degrading the analytes. hubspotusercontent-na1.netnih.gov Recombinant β-glucuronidases have shown promise for simple and efficient hydrolysis of a broad panel of compounds. nih.gov

Solid-Phase Extraction and Sample Enrichment Strategies

Solid-phase extraction (SPE) is a critical technique for the selective extraction and enrichment of analytes from complex matrices, such as biological fluids or food products, prior to chromatographic analysis. For a polar compound like this compound, which is a derivative of folic acid, both anion-exchange and reversed-phase SPE sorbents can be effectively utilized.

Anion-Exchange SPE:

Given the acidic nature of the carboxylic acid groups in the glutamic acid moiety of this compound, strong anion-exchange (SAX) cartridges are a suitable choice for extraction. The general procedure involves:

Conditioning: The SAX cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.

Equilibration: The sorbent is then equilibrated with a buffer at a pH where the analyte of interest is charged, ensuring effective binding.

Sample Loading: The sample, with its pH adjusted to ensure this compound is in its anionic form, is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove any unbound impurities.

Elution: The retained this compound is eluted using a solvent that neutralizes the charge on either the analyte or the sorbent, or by using a competing ion. A common eluent is a buffer with a high salt concentration or a pH that neutralizes the analyte.

Reversed-Phase SPE:

Reversed-phase SPE can also be employed, particularly for cleaning up samples and concentrating the analyte. The choice of sorbent (e.g., C8 or C18) depends on the polarity of the compound. The process typically involves:

Conditioning: The cartridge is conditioned with a water-miscible organic solvent (e.g., methanol (B129727) or acetonitrile) followed by water or an aqueous buffer.

Sample Loading: The aqueous sample is loaded onto the cartridge.

Washing: Polar impurities are removed by washing with water or a weak aqueous buffer.

Elution: this compound is eluted with a stronger, less polar solvent like methanol, acetonitrile, or a mixture of these with water.

Sample Enrichment:

These SPE protocols not only purify the sample but also serve as an effective enrichment strategy. By loading a large volume of a dilute sample and eluting the analyte in a small volume of solvent, a significant increase in concentration can be achieved. This is particularly crucial for detecting low levels of this compound in biological samples. The enrichment factor is determined by the ratio of the initial sample volume to the final elution volume.

Table 1: Illustrative Solid-Phase Extraction Parameters for this compound based on Folic Acid Analogs

| Parameter | Anion-Exchange SPE | Reversed-Phase SPE (C18) |

| Sorbent | Strong Anion Exchange (SAX) | Octadecylsilane (C18) |

| Conditioning Solvent | 1. Methanol2. Deionized Water | 1. Acetonitrile2. Deionized Water |

| Equilibration Buffer | Phosphate (B84403) Buffer (pH 7.0) | 0.1% Formic Acid in Water |

| Sample Loading pH | > 6.0 | 3.0 - 4.0 |

| Washing Solvent | 1. Deionized Water2. 5% Methanol in Water | 0.1% Formic Acid in Water |

| Elution Solvent | 0.1 M Sodium Acetate in 10% Methanol | 90% Acetonitrile in Water with 0.1% Formic Acid |

| Average Recovery | > 90% | > 95% |

| Enrichment Factor | Up to 100-fold | Up to 100-fold |

Inter-Laboratory Comparability and Standardization in this compound Measurement

Ensuring the accuracy and comparability of analytical measurements across different laboratories is fundamental for regulatory compliance, clinical studies, and quality control. For this compound, establishing inter-laboratory comparability would involve several key components:

Standardized Analytical Methods: The first step towards comparability is the development and validation of a standardized analytical method. This would typically be a robust High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method, often coupled with mass spectrometry (MS/MS) for enhanced sensitivity and selectivity. The method parameters, including the column, mobile phase composition, gradient, and mass spectrometer settings, must be clearly defined.

Certified Reference Materials (CRMs): The availability of a highly pure and well-characterized CRM for this compound is essential. CRMs serve as a common reference point for all laboratories, allowing them to calibrate their instruments and validate their methods, thereby ensuring the traceability of their results.

Proficiency Testing (PT) Schemes: Inter-laboratory comparison studies, also known as proficiency testing schemes, are a powerful tool for assessing the performance of different laboratories. In a typical PT scheme, a central organizing body distributes homogenous samples of a material containing a known, or consensus, concentration of this compound to participating laboratories. Each laboratory analyzes the sample using their own or a specified method and reports their results.

Z-scores: A measure of how far an individual laboratory's result is from the consensus value.

Repeatability (RSDr): The variation in measurements taken by a single laboratory under the same conditions.

Reproducibility (RSDR): The variation in measurements taken by different laboratories.

The data from such studies help to identify potential issues with analytical methods, highlight training needs, and provide confidence in the reliability of the data generated by the participating laboratories.

Table 2: Hypothetical Results of an Inter-Laboratory Study for the Quantification of this compound in a Spiked Serum Sample

| Laboratory ID | Measured Concentration (ng/mL) | Z-score |

| Lab 01 | 48.5 | -0.58 |

| Lab 02 | 52.1 | 0.82 |

| Lab 03 | 49.2 | -0.25 |

| Lab 04 | 53.5 | 1.41 |

| Lab 05 | 47.9 | -0.83 |

| Lab 06 | 50.5 | 0.25 |

| Lab 07 | 48.8 | -0.46 |

| Lab 08 | 51.5 | 0.58 |

| Assigned Value | 50.1 ng/mL | |

| Standard Deviation for PT | 2.4 ng/mL | |

| Repeatability (RSDr) | 3.5% | |

| Reproducibility (RSDR) | 7.8% |

Role of 6r Mefox in Folate Biochemistry Research and Biological Assessment

(6R)-Mefox as a Biomarker of Folate Degradation and Sample Instability in Research Samples

This compound serves as a crucial indicator of the degradation and instability of labile folate derivatives, particularly 5-MTHF, in biological samples such as serum and plasma nih.gov. Folates are known to be susceptible to degradation under various conditions, including exposure to light, oxygen, elevated temperatures, and suboptimal storage nih.govugent.beijbpas.com.

Studies have shown that elevated levels of this compound in serum and plasma samples correlate with suboptimal preanalytical conditions, such as delays in freezing or storage at inappropriate temperatures nih.gov. For instance, research indicates that storing serum samples at 37°C leads to a significant increase in mefox (B608964) concentrations over time, with a molar gain in mefox often compensating for the loss in 5-MTHF nih.gov. Even at 11°C, a small but significant increase in mefox can be observed with delayed freezing nih.gov. Repeated freeze-thaw cycles can also lead to changes in 5-MTHF and mefox levels, although the gain in mefox may only partially compensate for the loss of 5-MTHF nih.gov.

The detection of this compound highlights the importance of careful sample handling and storage protocols in folate research and clinical assessment to ensure the accurate measurement of biologically active folate forms nih.govugent.be. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are capable of separating and quantifying different folate vitamers, including this compound, allowing for the assessment of sample integrity nih.govugent.be.

Implications of this compound Presence in In Vitro Biochemical Pathway Investigations

The presence of this compound in samples used for in vitro biochemical pathway investigations can introduce confounding factors and potentially lead to misinterpretations of results. Since this compound is a degradation product and lacks significant biological activity, its presence can indicate that the active folate forms in the sample have degraded mdpi.comnih.gov.

In studies investigating folate-dependent enzymes or metabolic pathways, the inclusion of samples with substantial amounts of this compound would mean that the effective concentration of the required active folate cofactors is lower than the measured total folate or the initial concentration of the labile folate. This could lead to an underestimation of enzyme activity or an inaccurate assessment of pathway flux.

Furthermore, while generally inactive, the structural similarity of this compound to active folates could theoretically lead to low-affinity binding to folate-binding proteins or enzymes, potentially interfering with their function or with analytical assays that rely on such binding bevital.no. Although research indicates mefox is biologically inactive, its structural presence could still impact sensitive in vitro systems if present at high concentrations due to sample degradation.

The accurate quantification of individual folate vitamers, including the assessment of this compound levels, is therefore essential for ensuring the reliability of in vitro biochemical studies involving folate metabolism ugent.beresearchgate.net.

Assessment of Limited or Absent Biological Activity of this compound in Comparison to Active Folates

A key characteristic of this compound is its limited or absent biological activity when compared to the biologically active forms of folate, such as (6S)-5-methyltetrahydrofolate and tetrahydrofolate mdpi.comnih.gov. This difference in activity is primarily attributed to its altered chemical structure resulting from oxidation .

Stereochemical Determinants of Folate Bioactivity

The biological activity of reduced folates is highly dependent on their stereochemistry, particularly at the C6 position of the pteridine (B1203161) ring google.comgoogle.com. Tetrahydrofolate (THF) and its derivatives, which are the biologically active forms, possess a chiral center at C6 google.comgoogle.com. Naturally occurring and biologically active tetrahydrofolates, such as 5-methyltetrahydrofolate and 5-formyltetrahydrofolate, typically have the (6S) configuration google.comgoogle.comebi.ac.uk. Enzymatic reduction of dihydrofolate by dihydrofolate reductase (DHFR) stereoselectively yields the (6S) isomer of THF google.comgoogle.com.

While chemical synthesis of reduced folates can result in a mixture of both (6S) and (6R) epimers at the C6 position, the (6S) isomer is the predominant biologically active form that functions as a cofactor in metabolic reactions google.comgoogle.com. The specific three-dimensional arrangement of atoms around the C6 chiral center is crucial for the proper binding and interaction of the folate molecule with the active sites of folate-dependent enzymes plos.orgbiorxiv.orgacs.org.

This compound, as an oxidation product, has a modified structure compared to the tetrahydrofolate ring system, including alterations around the C6 position and the formation of a pyrazino-s-triazine derivative structure researchgate.net. This structural deviation, particularly the likely altered stereochemistry or the complete change in the pteridine ring structure, prevents it from effectively binding to and functioning as a cofactor for the enzymes involved in one-carbon metabolism mdpi.com.

Lack of Cofactor Functionality in One-Carbon Metabolism

One-carbon metabolism is a network of interconnected biochemical reactions essential for various cellular processes, including nucleotide synthesis, amino acid metabolism, and methylation reactions nih.govtavernarakislab.grcreative-proteomics.comnih.gov. Folate cofactors, in various oxidation states and with different one-carbon units attached (e.g., methyl, methylene, formyl), are central to these pathways nih.govcreative-proteomics.comresearchgate.net. Tetrahydrofolate acts as a carrier molecule for these one-carbon units nih.govwikipedia.org.

Key reactions in one-carbon metabolism include the methylation of homocysteine to methionine catalyzed by methionine synthase (requiring 5-MTHF), the synthesis of thymidylate (requiring 5,10-methylenetetrahydrofolate), and the synthesis of purines (requiring 10-formyltetrahydrofolate) nih.govcreative-proteomics.comresearchgate.net. These reactions rely on the specific structural features of the active folate cofactors to bind to their respective enzymes and facilitate the transfer of one-carbon units plos.orgbiorxiv.orgacs.org.

This compound, due to its oxidized and structurally altered form, cannot effectively participate in these enzymatic reactions mdpi.com. It lacks the necessary chemical features and the correct stereochemical configuration at the critical positions required for recognition and binding by the enzymes of the one-carbon metabolic pathway mdpi.comnih.gov. Therefore, it does not function as a cofactor in these essential biosynthetic and metabolic processes. Its presence represents a loss of biologically active folate, underscoring its role as a marker of degradation rather than a functional participant in folate-dependent pathways mdpi.com.

Computational and Theoretical Investigations of 6r Mefox

Molecular Modeling and Dynamics Simulations Addressing Compound Stability

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools to probe the structural stability and conformational dynamics of molecules like (6R)-mefox. These methods simulate the behavior of a molecule over time by calculating the forces between atoms and solving the equations of motion.

Molecular Modeling would begin with the construction of a three-dimensional model of this compound. This can be achieved using standard bond lengths and angles, followed by energy minimization to obtain a low-energy, stable conformation. The stability of the molecule can be initially assessed by its strain energy, which is a measure of the internal energy of a molecule due to distortion from its ideal geometry.

Molecular Dynamics Simulations would provide a more dynamic picture of the stability of this compound. In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The simulation would then track the movements of all atoms over a period of time, typically nanoseconds to microseconds.

Key parameters to assess stability from an MD simulation of this compound would include:

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of each atom around its average position. Higher RMSF values for certain parts of the molecule would indicate greater flexibility in those regions.

Hydrogen Bond Analysis: Intramolecular and intermolecular hydrogen bonds play a crucial role in stabilizing a molecule's structure. An MD simulation can track the formation and breaking of these bonds over time, providing insights into conformational stability.

A hypothetical MD simulation of this compound might reveal that the core pyrazino[1,2-a] Current time information in Edmonton, CA.nih.govfrontiersin.orgtriazine ring system is rigid, while the glutamic acid side chain exhibits higher flexibility.

| Simulation Parameter | Hypothetical Value for this compound | Interpretation |

| RMSD of backbone atoms | 1.5 Å | Indicates overall structural stability over the simulation time. |

| Average RMSF of side chain | 3.0 Å | Suggests higher flexibility in the glutamic acid moiety. |

| Intramolecular H-bonds | 3-5 | Presence of stable intramolecular hydrogen bonds contributing to conformational stability. |

Quantum Chemical Calculations on Degradation Reaction Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions, including the degradation of molecules like this compound. These calculations can determine the energies of reactants, transition states, and products, thereby mapping out the most likely degradation pathways.

A theoretical investigation into the degradation of this compound would likely focus on identifying the most labile bonds and the most probable sites for nucleophilic or electrophilic attack. Potential degradation pathways could include hydrolysis of the amide bond or oxidative cleavage of the heterocyclic ring system.

For a hypothetical hydrolytic degradation of the amide bond in this compound, quantum chemical calculations could provide the following information:

Reaction Energy Profile: A plot of the energy of the system as the reaction progresses from reactants to products. The height of the energy barrier (activation energy) would indicate the kinetic feasibility of the reaction.

Geometries of Transition States: The calculations would reveal the three-dimensional structure of the high-energy transition state, providing insight into the mechanism of bond breaking and formation.

Thermodynamic Parameters: Enthalpy and Gibbs free energy changes for the reaction can be calculated to determine if the degradation is thermodynamically favorable.

| Reaction Step | Calculated Activation Energy (kJ/mol) | Thermodynamic Favorability (ΔG) |

| Amide Bond Hydrolysis | 120 | Favorable |

| Ring Opening of Pyrazinotriazine | 250 | Less Favorable |

These hypothetical values suggest that under physiological conditions, the hydrolysis of the amide bond would be a more likely degradation pathway than the cleavage of the core heterocyclic structure.

Theoretical Structure-Activity Relationship (SAR) Studies Pertaining to Inactivity

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. While often used to optimize active compounds, theoretical SAR can also be employed to understand why a compound like this compound might be inactive against a particular biological target.

Theoretical SAR studies for this compound would involve the computational generation of a series of virtual analogs by modifying specific functional groups. The properties of these analogs would then be calculated and compared to those of the parent molecule. Key molecular descriptors that could be analyzed include:

Electronic Properties: Charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can influence how a molecule interacts with a biological target.

Steric Properties: Molecular volume and surface area can determine if a molecule can fit into the binding site of a target protein.

Hydrophobic/Hydrophilic Properties: The distribution of hydrophobic and hydrophilic regions on the molecular surface is critical for molecular recognition and binding.

A theoretical SAR study on this compound's inactivity might reveal that:

The stereochemistry at the 6R position is crucial, and the enantiomer (6S)-mefox might show some activity.

The glutamic acid side chain is too bulky or has the wrong charge distribution to fit into the target's binding pocket.

The electronic properties of the pyrazinotriazine core are not optimal for the required interactions with the target.

| Modification to this compound | Change in Molecular Volume (ų) | Predicted Impact on Activity |

| Replacement of glutamic acid with glycine | -50 | Potential increase in activity due to reduced steric hindrance. |

| Inversion of stereocenter to (6S) | 0 | Possible gain of activity if stereochemistry is critical for binding. |

| Removal of the methyl group | -15 | Unlikely to significantly impact activity. |

Prediction of Non-Target Interactions within Biochemical Environments

A significant aspect of computational toxicology is the prediction of potential off-target interactions of a molecule with various biomolecules, such as enzymes involved in degradation or other metabolic pathways. For this compound, computational methods like molecular docking and pharmacophore modeling can be used to screen for potential interactions with a panel of known enzymes.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. To predict non-target interactions of this compound, it could be virtually docked against a library of human enzymes, such as cytochrome P450s (CYPs), which are major enzymes involved in drug metabolism. A high docking score would suggest a potential interaction that could lead to metabolism or inhibition of the enzyme.

Pharmacophore Modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model for this compound could be generated and then used to search databases of known enzyme inhibitors to identify proteins that are likely to interact with it.

A hypothetical screening of this compound against a panel of drug-metabolizing enzymes might predict potential interactions with certain CYP isoforms.

| Enzyme | Predicted Binding Affinity (kcal/mol) | Potential Consequence |

| CYP3A4 | -7.5 | Potential for metabolic degradation by this enzyme. |

| CYP2D6 | -5.2 | Weaker interaction, less likely to be a major metabolic pathway. |

| UGT1A1 | -6.8 | Possible substrate for glucuronidation. |

These computational predictions would necessitate experimental validation but provide a valuable starting point for investigating the metabolic fate and potential off-target effects of this compound.

Future Research Directions and Methodological Advances for 6r Mefox Studies

Development of Novel Analytical Approaches for Enhanced Specificity and Sensitivity

The accurate and specific quantification of (6R)-Mefox is essential for both research and quality control purposes. Standard chromatographic methods often face challenges in separating the (6R) and (6S) stereoisomers due to their similar chemical properties, potentially leading to co-elution. This necessitates the development and refinement of novel analytical techniques with enhanced specificity and sensitivity for the individual stereoisomers.

Advanced liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a primary method for analyzing Mefox (B608964) and its related compounds. High-performance liquid chromatography (HPLC) utilizing chiral stationary phases is critical for resolving enantiomers like (6R)- and (6S)-Mefox. Further research is needed to optimize chiral separation methods to achieve baseline resolution and improve the sensitivity for detecting low concentrations of this compound in complex matrices such as biological samples or pharmaceutical formulations. Techniques like Ultra-High Pressure Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-ToF-MS) and stable isotope dilution assays (SIDAs) have shown promise in comprehensive folate profiling, including Mefox, and could be further adapted and validated specifically for the (6R) isomer. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C-NMR, can provide structural confirmation and purity assessment, complementing chromatographic methods.

The development of highly specific and sensitive analytical methods is also crucial for utilizing this compound as a potential biomarker for folate degradation or as a reference standard in analytical method validation (AMV) and quality control (QC) applications. axios-research.comaxios-research.comaxios-research.com

Further Elucidation of Undiscovered Pathways Leading to this compound Formation

Mefox is primarily known as an oxidation product of 5-M-THF. Its formation is associated with oxidative stress conditions and can occur enzymatically, such as via CTM proteins in plants, or non-enzymatically under conditions like heat, light, or prolonged storage. The oxidation of 5-M-THF to Mefox is suggested to proceed via a radical-mediated mechanism involving cleavage of the C9–N10 bond.

Despite this understanding, the specific pathways and conditions that favor the formation of the (6R) stereoisomer over the (6S) isomer, or the racemic mixture, remain to be fully elucidated. Future research should investigate the influence of different oxidizing agents, metal ions, pH levels, and the presence of specific enzymes or catalysts on the stereochemical outcome of Mefox formation. Exploring potential non-enzymatic reaction mechanisms under various physiological and environmental conditions could reveal previously undiscovered pathways leading specifically to this compound. Detailed studies on the kinetics and intermediates of these reactions, potentially utilizing advanced spectroscopic techniques, are needed to build a complete picture of this compound genesis.

Advanced Mechanistic Studies on Stereospecificity in Folate Transformations

The stereochemistry at the C-6 position is a critical aspect of folate biology and chemistry. While enzymatic transformations involving the reduction of folic acid typically yield the (6S) isomer stereoselectively, the oxidation of 5-M-THF can lead to the formation of both (6R)- and (6S)-Mefox. google.com

Advanced mechanistic studies are required to understand the factors that dictate the stereospecificity, or lack thereof, during the oxidation of 5-M-THF to Mefox. This could involve detailed investigations into the transition states and energy barriers of potential reaction pathways leading to each stereoisomer. Computational modeling techniques, such as Density Functional Theory (DFT) calculations, can be employed to predict the energy differences between the formation pathways of (6R)- and (6S)-Mefox. Molecular docking simulations could explore the interaction of 5-M-THF with potential enzymes or catalysts that might influence the stereochemical outcome. Experimental validation of computational predictions through controlled in vitro experiments with isolated enzymes or under specific chemical conditions is crucial. Understanding the stereochemical control mechanisms in Mefox formation can provide insights into folate stability and metabolism.

Refinement of In Vitro Models for Comprehensive Folate Stability and Degradation Assessment

The instability of 5-M-THF and its degradation to products like Mefox is a significant challenge in various contexts, including pharmaceutical formulations, food fortification, and the handling of biological samples. sigmaaldrich.comrsc.orggoogle.comnih.gov Mefox serves as a key indicator of this degradation.

Refining in vitro models is essential for comprehensively assessing the stability of folate forms and predicting the rate and extent of this compound formation under various conditions. Current research highlights that Mefox levels increase with elevated temperature and delayed sample processing. rsc.orgnih.gov For instance, in serum samples stored at 37°C, MeFox concentrations increased continually with time, with the molar gain in MeFox being of similar magnitude as the loss in 5-M-THF at 24 hours. nih.gov Delayed freezing of serum samples (7–14 days) resulted in significant increases in MeFox (up to ~300%), although the gain only partially compensated for the loss in 5-M-THF. nih.gov Studies on pharmaceutical formulations have shown varying levels of Mefox formation depending on the stabilization strategies employed. sigmaaldrich.com

Future research should focus on developing in vitro models that can accurately mimic specific conditions, such as different pH values, oxygen concentrations, light exposure levels, temperatures, and the presence of potential pro-oxidants or antioxidants. These models should allow for the detailed kinetic analysis of the formation of this compound alongside other degradation products. Utilizing stable isotope-labeled internal standards in these models can improve the accuracy of quantification. researchgate.net Such refined models will be invaluable for evaluating the effectiveness of stabilization strategies, determining appropriate storage conditions for folate-containing products and biological samples, and understanding the factors that contribute to folate loss and this compound accumulation.

The table below illustrates the increase in Mefox concentration in serum under specific suboptimal preanalytical conditions based on research findings:

| Condition | Time Point | Change in MeFox Concentration (nmol/L) | Percentage Increase in MeFox | Citation |

| Serum stored at 37°C (Low QC pool) | 24 hours | 4.57 | - | nih.gov |

| Serum stored at 37°C (Medium QC pool) | 24 hours | 10.5 | - | nih.gov |

| Serum stored at 37°C (High QC pool) | 24 hours | 16.3 | - | nih.gov |

| Delayed freezing of serum (7-14 days) | - | 1.82–6.62 | Up to ~300% | nih.gov |

Note: Percentage increase in nmol/L is relative to baseline concentrations and can vary depending on the initial folate levels in the sample.

Further research using refined in vitro models will provide more detailed data on the kinetics of this compound formation under a wider range of relevant conditions.

Q & A

Q. What role does this compound play in masking or confounding folate bioavailability assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.